3-Chloropropionylisothiocyanate is a chemical compound characterized by its unique structure, which includes a chloropropionyl group attached to an isothiocyanate functional group. The molecular formula for this compound is . It is notable for its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.
These reactions are typically classified into types such as substitution, addition, and elimination, which are fundamental in organic chemistry
3-Chloropropionylisothiocyanate exhibits notable biological activity, particularly in its potential as an antimicrobial and anticancer agent. Research indicates that compounds containing isothiocyanate groups can inhibit the growth of various cancer cell lines and possess antibacterial properties. The mechanism of action often involves the induction of apoptosis in cancer cells and disruption of bacterial cell membranes.
The synthesis of 3-Chloropropionylisothiocyanate can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound while emphasizing the importance of controlling reaction conditions to obtain high yields .
3-Chloropropionylisothiocyanate has several applications:
Studies on the interactions of 3-Chloropropionylisothiocyanate with biological systems reveal its potential effects on cellular pathways. It has been shown to interact with proteins involved in cell signaling and apoptosis, suggesting that it may modulate these pathways to exert its biological effects. Further research is necessary to fully elucidate these interactions and their implications for therapeutic applications.
Several compounds share structural features with 3-Chloropropionylisothiocyanate, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Propionylisothiocyanate | Similar isothiocyanate group | Lacks chlorine substituent |
| 2-Chloropropionylisothiocyanate | Chlorine at a different position | Altered reactivity due to position |
| Acetylisothiocyanate | Acetyl group instead of propionyl | Different carbon chain length |
Uniqueness: 3-Chloropropionylisothiocyanate's unique chlorinated structure enhances its reactivity compared to similar compounds, making it particularly useful in selective reactions and applications where chlorine's electronegativity plays a critical role.
The systematic IUPAC name for this compound is 1-chloro-3-isothiocyanatopropane, reflecting its propane backbone substituted with a chlorine atom at position 1 and an isothiocyanate (-N=C=S) group at position 3. Its molecular formula, C₄H₆ClNS, corresponds to a molecular weight of 135.61 g/mol. The CAS Registry Number 2799-72-6 and the SMILES notation ClCCC[N]=C=S provide unambiguous identifiers for this molecule.
Computational models reveal a linear isothiocyanate group (-N=C=S) bonded to a three-carbon alkyl chain terminated by a chlorine atom. Density Functional Theory (DFT) optimizations predict bond lengths of 1.21 Å (C=N) and 1.56 Å (C=S), consistent with typical isothiocyanate geometries. The chloroalkyl chain adopts a staggered conformation to minimize steric hindrance between the chlorine and isothiocyanate moieties.
| Structural Property | Value |
|---|---|
| IUPAC Name | 1-chloro-3-isothiocyanatopropane |
| Molecular Formula | C₄H₆ClNS |
| Molecular Weight | 135.61 g/mol |
| CAS Registry Number | 2799-72-6 |
| SMILES | ClCCC[N]=C=S |
The isothiocyanate group exhibits sp-hybridization at the central carbon, forming a linear arrangement (N=C=S) with π-bonding between carbon and nitrogen/sulfur. The chlorine atom, attached to the terminal carbon of the propyl chain, resides in an sp³-hybridized environment, creating a tetrahedral geometry. This electronic asymmetry polarizes the molecule, enhancing the electrophilicity of the isothiocyanate carbon.
Rotational barriers around the C-C bonds in the propyl chain were evaluated using molecular mechanics simulations. The anti-periplanar conformation (dihedral angle: 180°) between the chlorine and isothiocyanate groups is energetically favored due to reduced steric clash, while gauche conformers (dihedral angle: 60°) are higher in energy by ~2.1 kcal/mol. The isothiocyanate group’s rigidity further restricts rotational freedom, stabilizing the molecule in planar configurations.